molecular formula C5H6N4 B13117957 1,4-Dihydroimidazo[2,1-c][1,2,4]triazine

1,4-Dihydroimidazo[2,1-c][1,2,4]triazine

Cat. No.: B13117957
M. Wt: 122.13 g/mol
InChI Key: UABDINBFKFJAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroimidazo[2,1-c][1,2,4]triazine typically involves the coupling of diazoimidazoles with various CH-active two-carbon synthons. One common method is the reaction between diazopyrazole or diazoimidazoles and isoxazolyl-derived enamines under mild conditions . Another approach involves the cyclization of azo compounds obtained by the coupling of 5-diazoimidazoles with diethyl esters of nitro-, chloro-, bromo-, and acetylaminomalonic acids under base catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-c][1,2,4]triazines, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

1,4-dihydroimidazo[2,1-c][1,2,4]triazine

InChI

InChI=1S/C5H6N4/c1-3-9-4-2-7-8-5(9)6-1/h1-3H,4H2,(H,6,8)

InChI Key

UABDINBFKFJAPC-UHFFFAOYSA-N

Canonical SMILES

C1C=NNC2=NC=CN21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.